

2-Amino-5-(diethylamino)toluene Monohydrochloride chemical properties

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Compound of Interest

Compound Name: 2-Amino-5-(diethylamino)toluene
Monohydrochloride

Cat. No.: B145706

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An In-depth Technical Guide to the Chemical Properties of **2-Amino-5-(diethylamino)toluene Monohydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Amino-5-(diethylamino)toluene Monohydrochloride**, a compound of significant interest in various industrial and research applications. This document consolidates available data on its identity, physicochemical characteristics, and spectral information. Furthermore, it outlines representative experimental protocols for its synthesis, purification, and analysis, and details its mechanism of action in its principal application as a color developing agent. The information is presented to support researchers, scientists, and professionals in drug development and other relevant fields.

Introduction

2-Amino-5-(diethylamino)toluene Monohydrochloride, also known by several synonyms including 4-(Diethylamino)-o-toluidine Monohydrochloride and Color Developer 2 (CD-2), is an aromatic amine salt.^{[1][2]} Its primary application is in the field of photography as a color developing agent, where it plays a crucial role in the chromogenic process to form dye

molecules.^[1] It is also utilized as an intermediate in the synthesis of dyes and pigments for textiles, leather, and paper, as well as in the formulation of hair dyes.^[3] This guide aims to provide a detailed repository of its chemical properties and associated methodologies for laboratory and research purposes.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Amino-5-(diethylamino)toluene Monohydrochloride** are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: Compound Identification

Property	Value
IUPAC Name	4-(N,N-diethyl)-2-methylbenzene-1,4-diamine monohydrochloride
Synonyms	2-Amino-5-(diethylamino)toluene HCl, 4-(Diethylamino)-o-toluidine Monohydrochloride, 2-Methyl-4-(diethylamino)aniline Monohydrochloride, Color Developer CD-2 ^{[1][2][3][4]}
CAS Number	2051-79-8 ^[1]
Molecular Formula	C ₁₁ H ₁₈ N ₂ ·HCl ^[2]
Molecular Weight	214.74 g/mol ^[2]

Chemical Structure

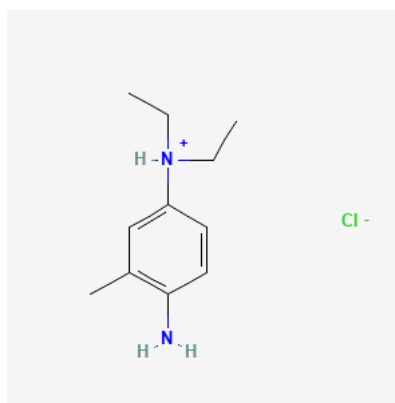


Table 2: Physicochemical Properties

Property	Value
Appearance	White to brown crystalline powder[2][3]
Melting Point	250 °C (decomposition)[3][5]
Solubility	Soluble in water[3][5]
Purity	>98.0% (HPLC)[2]
Storage	Room temperature, in a cool, dark place, under an inert gas[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **2-Amino-5-(diethylamino)toluene Monohydrochloride** are not readily available in published literature. Therefore, the following sections provide representative methodologies based on general procedures for similar aromatic amines and information from patents.

Synthesis

A plausible synthesis route for 2-Amino-5-(diethylamino)toluene involves the nitrosation of N,N-diethyl-m-toluidine followed by reduction of the resulting nitroso compound. The free base is then converted to the monohydrochloride salt. A patented method for a similar compound involves catalytic hydrogenation.[6]

Representative Protocol:

- Nitrosation: Dissolve N,N-diethyl-m-toluidine in an appropriate solvent and cool the mixture. Add a nitrosating agent (e.g., sodium nitrite in acidic solution) dropwise while maintaining a low temperature to form N,N-diethyl-3-methyl-4-nitrosoaniline.
- Reduction: The crude nitroso compound is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Alternatively, reduction can be achieved using a metal in acidic solution, such as zinc powder in hydrochloric acid.[8][9]

- **Salt Formation:** After the reduction is complete, the resulting free base, 2-Amino-5-(diethylamino)toluene, is isolated. To obtain the monohydrochloride salt, the free base is dissolved in a suitable organic solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of hydrochloric acid.^{[6][8]} The salt typically precipitates from the solution and can be collected by filtration.

Purification

Purification of the final product is crucial to achieve the desired purity. Recrystallization is a common method for purifying crystalline solids like **2-Amino-5-(diethylamino)toluene Monohydrochloride**. For the free base form, which may be an oil, short path distillation is a potential purification method before conversion to the salt.^[10]

Representative Recrystallization Protocol:

- **Solvent Selection:** Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water are potential candidates.
- **Dissolution:** Dissolve the crude **2-Amino-5-(diethylamino)toluene Monohydrochloride** in a minimal amount of the hot solvent to form a saturated solution.
- **Decolorization (Optional):** If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
- **Crystallization:** Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases. Further cooling in an ice bath can enhance the yield.
- **Isolation and Drying:** Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **2-Amino-5-(diethylamino)toluene Monohydrochloride**. A reverse-phase method is typically suitable for aromatic amines.

Representative HPLC Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 280-300 nm).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 μ L.
- Standard Preparation: Prepare a standard solution of known concentration in the mobile phase or a suitable solvent to quantify the purity of the sample.

3.3.2. UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for qualitative identification and quantitative analysis. The spectrum is typically recorded in a suitable solvent like water or ethanol. Aromatic amines generally exhibit characteristic absorption bands in the UV region.

Representative UV-Vis Protocol:

- Sample Preparation: Prepare a dilute solution of **2-Amino-5-(diethylamino)toluene Monohydrochloride** in a UV-transparent solvent (e.g., water or ethanol).
- Measurement: Record the absorbance spectrum over a range of 200-400 nm using a spectrophotometer, with the pure solvent as a blank.
- Analysis: Identify the wavelength of maximum absorbance (λ_{max}). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at λ_{max} .

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for structural elucidation. The spectrum will provide information on the number and types of protons and their connectivity in the molecule.

Expected ^1H NMR Spectral Features (in a suitable deuterated solvent like D_2O or DMSO-d_6):

- Signals corresponding to the aromatic protons on the benzene ring.
- A singlet for the methyl group protons.
- A quartet and a triplet for the ethyl group protons of the diethylamino substituent.
- Signals for the amine protons, which may be broad and exchangeable.

3.3.4. Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for **2-Amino-5-(diethylamino)toluene monohydrochloride**.^[11] Key expected vibrational frequencies include N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-N stretching.

Mechanism of Action in Color Photography

2-Amino-5-(diethylamino)toluene Monohydrochloride, as CD-2, is a key component in the chromogenic development of photographic film and paper. The process involves the reduction of exposed silver halide crystals and the subsequent formation of colored dyes.

The fundamental steps are:

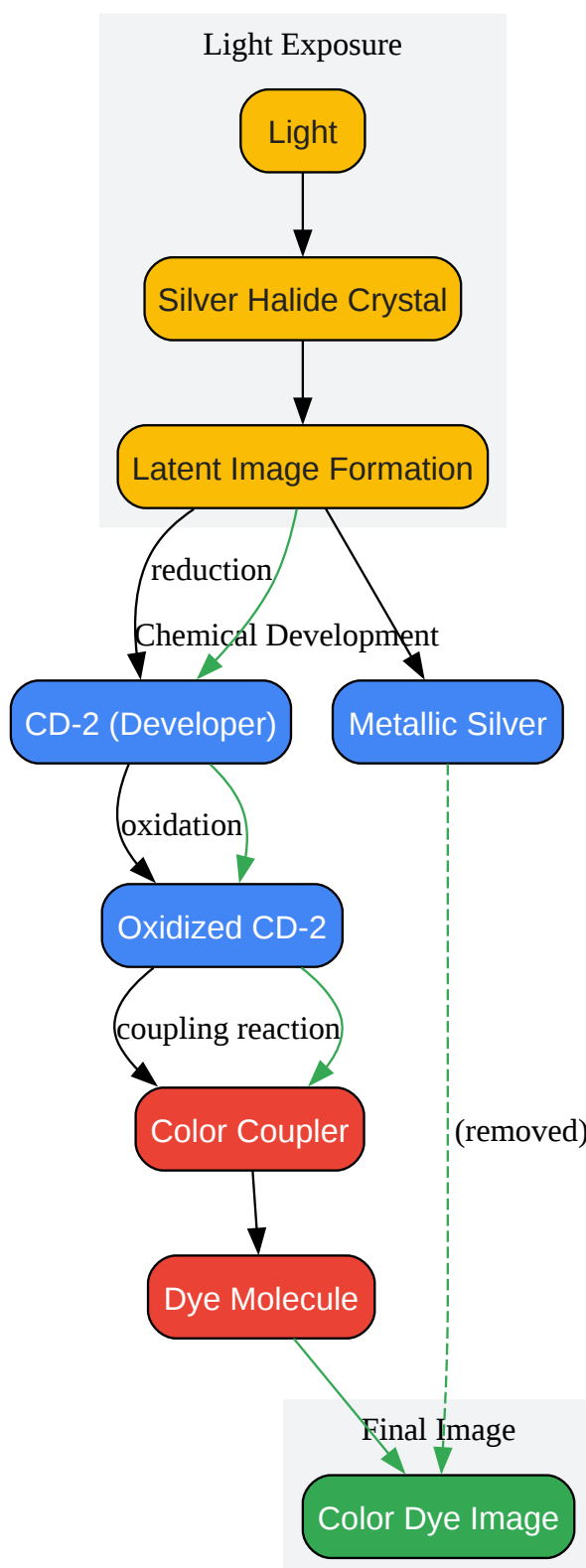
- **Development:** In an alkaline developer solution, the developing agent (CD-2) donates electrons to reduce the silver ions in the exposed silver halide grains to metallic silver, forming a negative silver image.
- **Oxidation:** In this process, the CD-2 molecule is oxidized to a reactive quinonediimine intermediate.

- **Dye Coupling:** This oxidized form of the developing agent then diffuses a short distance and reacts with a color coupler molecule embedded in the photographic emulsion. This coupling reaction forms a stable cyan, magenta, or yellow dye molecule, depending on the specific coupler present in that emulsion layer.
- **Bleaching and Fixing:** After development, the metallic silver and any remaining unexposed silver halide are removed in subsequent bleaching and fixing steps, leaving only the dye image.

Visualizations

Workflow for Purity Analysis by HPLC





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